molecular formula C45H68N12O13S2 B14029304 Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

Cat. No.: B14029304
M. Wt: 1049.2 g/mol
InChI Key: RROMYFJBCBPTNU-FTLGEDQVSA-N
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Description

Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The peptide sequence includes acetylated cysteine, tyrosine, isoleucine, glutamine, asparagine, proline, leucine, and glycine, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds upon oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residues may form disulfide bonds, influencing the peptide’s conformation and stability. The overall effect depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-DL-cysteine: A simpler compound with similar cysteine residues.

    N-Acetyl-S-benzyl-DL-cysteine: Contains a benzyl group, offering different chemical properties.

    2-Acetamido-3-mercaptopropanoic acid: Another cysteine derivative with distinct applications.

Uniqueness

Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is unique due to its specific sequence and the presence of multiple functional groups. This complexity allows for diverse interactions and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C45H68N12O13S2

Molecular Weight

1049.2 g/mol

IUPAC Name

(2S)-1-[(7S,13S)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27?,28-,29?,30-,31?,32?,33-,37-/m0/s1

InChI Key

RROMYFJBCBPTNU-FTLGEDQVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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